molecular formula C10H24Cl2N2 B3025572 N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride CAS No. 1187927-93-0

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

Cat. No. B3025572
M. Wt: 243.21 g/mol
InChI Key: JSGOAXICWAZNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the IUPAC name (1r,4r)-N1,N1-diethylcyclohexane-1,4-diamine dihydrochloride . It has a molecular weight of 243.22 and is an off-white solid . The compound is also known by its CAS Number: 1414958-12-5 .


Molecular Structure Analysis

The InChI code for N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is 1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H/t9-,10-;; . This indicates that the molecule contains a cyclohexane ring with two amine groups attached at the 1 and 4 positions, and two ethyl groups attached to the nitrogen atoms.


Physical And Chemical Properties Analysis

N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is an off-white solid . The compound has a molecular weight of 243.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclohexane Derivatives : N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is involved in the synthesis of various cyclohexane derivatives with potential applications in materials science and catalysis. For instance, the condensation of related cyclohexane dicarboxylates leads to derivatives with multiple stereogenic centers, characterized by NMR spectroscopy and X-ray analysis (Ismiyev et al., 2013).

  • Structural Characterization of Metal Complexes : Cyclohexane-1,4-diamine derivatives are used to form metal complexes, which have been studied for their structural properties through analytical and spectroscopic methods. Such studies contribute to understanding the molecular interactions and potential applications in fields like coordination chemistry (Dolaz et al., 2009).

Application in Asymmetric Synthesis and Catalysis

  • Use in Asymmetric Ligands and Organocatalysts : Derivatives of cyclohexane-1,4-diamine are used as asymmetric ligands and organocatalysts. This application is crucial in the synthesis of specific organic compounds, demonstrating the versatility of cyclohexane-1,4-diamine derivatives in organic synthesis and catalysis (Tsygankov et al., 2016).

Exploration in Material Science

  • Development of Polyimides : Cyclohexane-1,4-diamine derivatives are key in synthesizing polyimides with specific properties like organosolubility and transparency. These materials are significant in developing advanced polymers with desired mechanical and thermal properties (Yang et al., 2004).

  • Catalysis and Chemical Transformations : The compounds derived from cyclohexane-1,4-diamine are used in various catalytic processes, including bromination, oxygenation, and polymerization. These applications are essential for creating specialized chemical products and materials (Si et al., 2011).

Safety And Hazards

While specific safety and hazard information for N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn and direct contact with the skin, eyes, and clothing should be avoided .

properties

IUPAC Name

4-N,4-N-diethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGOAXICWAZNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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